

Unraveling the Metabolic Fate of Fenhexamid: A Technical Guide

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Compound of Interest

Compound Name: *Fenhexamid-5-hexenoic acid*

Cat. No.: *B12387751*

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Abstract

Fenhexamid, a widely used hydroxyanilide fungicide, is effective against a range of fungal pathogens, particularly *Botrytis cinerea*. Understanding its metabolic fate is crucial for assessing its environmental impact and potential toxicological risks. This technical guide provides an in-depth overview of the biotransformation of Fenhexamid, focusing on its established metabolic pathways in various biological systems. It clarifies the identity of "**Fenhexamid-5-hexenoic acid**," a commercially available compound, and its relationship to the known metabolism of the parent fungicide. This document synthesizes key data, details experimental methodologies, and visualizes metabolic pathways to serve as a comprehensive resource for the scientific community.

Introduction to Fenhexamid

Fenhexamid (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a protectant fungicide that inhibits the 3-keto reductase enzyme, which is essential for sterol biosynthesis in fungi.[1] This mode of action disrupts the integrity of fungal cell membranes, leading to the inhibition of spore germination and mycelial growth.[1] Its chemical structure and properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fenhexamid

Property	Value	Reference
CAS Number	126833-17-8	[2]
Molecular Formula	C ₁₄ H ₁₇ Cl ₂ NO ₂	[2]
Molecular Weight	302.2 g/mol	[2]
Melting Point	153 °C	[2]
logP (Octanol/Water Partition Coefficient)	3.51	[2]
Water Solubility (20 °C, pH 7)	24.0 mg/L	[3]
Vapor Pressure (20 °C)	3 x 10 ⁻⁹ mm Hg	[2]

The Identity of "Fenhexamid-5-hexenoic acid"

A compound named "**Fenhexamid-5-hexenoic acid**" is commercially available from chemical suppliers, with the assigned CAS number 2250414-52-7.[4] However, based on extensive review of the scientific literature, **Fenhexamid-5-hexenoic acid** is not a documented metabolite of Fenhexamid.

The chemical structure of the compound with CAS number 2250414-52-7, derived from its SMILES code (O=C(CCCC=C1CCC(C)(CC1)C(NC2=CC=C(C(CI)=C2CI)O)=O)O), reveals a significant alteration of the parent Fenhexamid molecule, specifically an extended and modified cyclohexyl ring. This structure is not consistent with the known metabolic pathways of Fenhexamid, which primarily involve simple hydroxylation and conjugation reactions. It is likely a synthetic derivative or a reference standard for a potential, but unconfirmed, degradation product.

Established Metabolic Pathways of Fenhexamid

The biotransformation of Fenhexamid has been studied in plants, animals, and soil. The primary metabolic pathways involve hydroxylation of the cyclohexyl ring and conjugation of the parent molecule or its hydroxylated metabolites.

Metabolism in Plants

In plants, Fenhexamid is primarily found as the unchanged parent compound on the surface of treated crops.[5] A small fraction undergoes metabolism through two main routes:

- Hydroxylation: The cyclohexyl ring is hydroxylated at the 2-, 3-, or 4-position.
- Conjugation: The hydroxyl group of the parent Fenhexamid or its hydroxylated metabolites can be conjugated with glucose to form glucosides.[5]

Metabolism in Animals

In animals, such as rats and goats, Fenhexamid is rapidly absorbed and metabolized. The metabolic pathways are similar to those in plants and include:

- Hydroxylation: The cyclohexyl ring is hydroxylated, with 4-hydroxy-fenhexamid being a major metabolite.[6]
- Conjugation: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid.[6] The resulting glucuronides are then excreted.

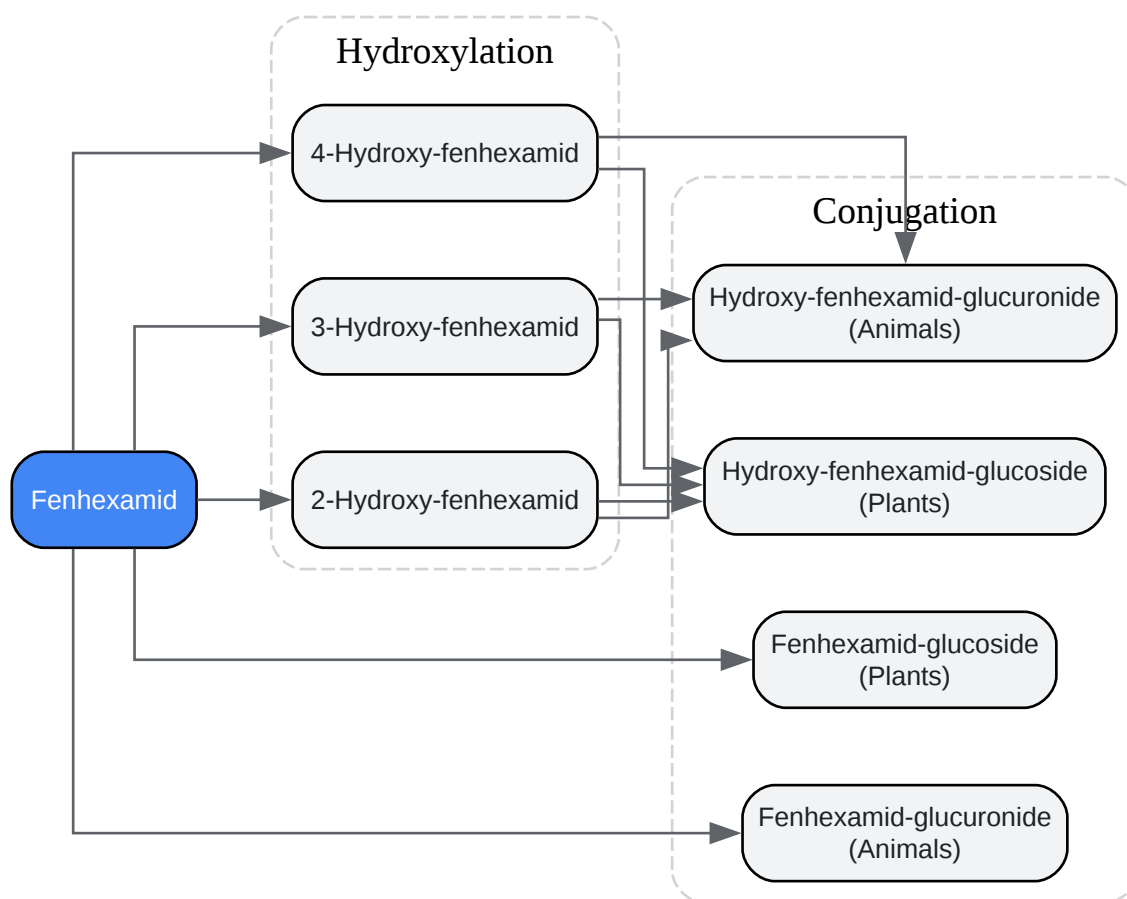
The major components of the residue identified in goat tissues and milk are fenhexamid, 4-OH fenhexamid, fenhexamid glucuronide, and 4-OH fenhexamid glucuronide.[6]

Degradation in Soil and Water

Microbial metabolism is the primary mechanism for the breakdown of Fenhexamid in soil.[6]

Photodegradation can also contribute to the degradation of the parent compound and its metabolites in aquatic environments.[7]

The following diagram illustrates the established metabolic pathways of Fenhexamid.



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Established metabolic pathways of Fenhexamid.

Experimental Protocols for Metabolism Studies

The elucidation of Fenhexamid's metabolic pathways has been achieved through a series of well-defined experimental protocols.

Radiolabeling Studies

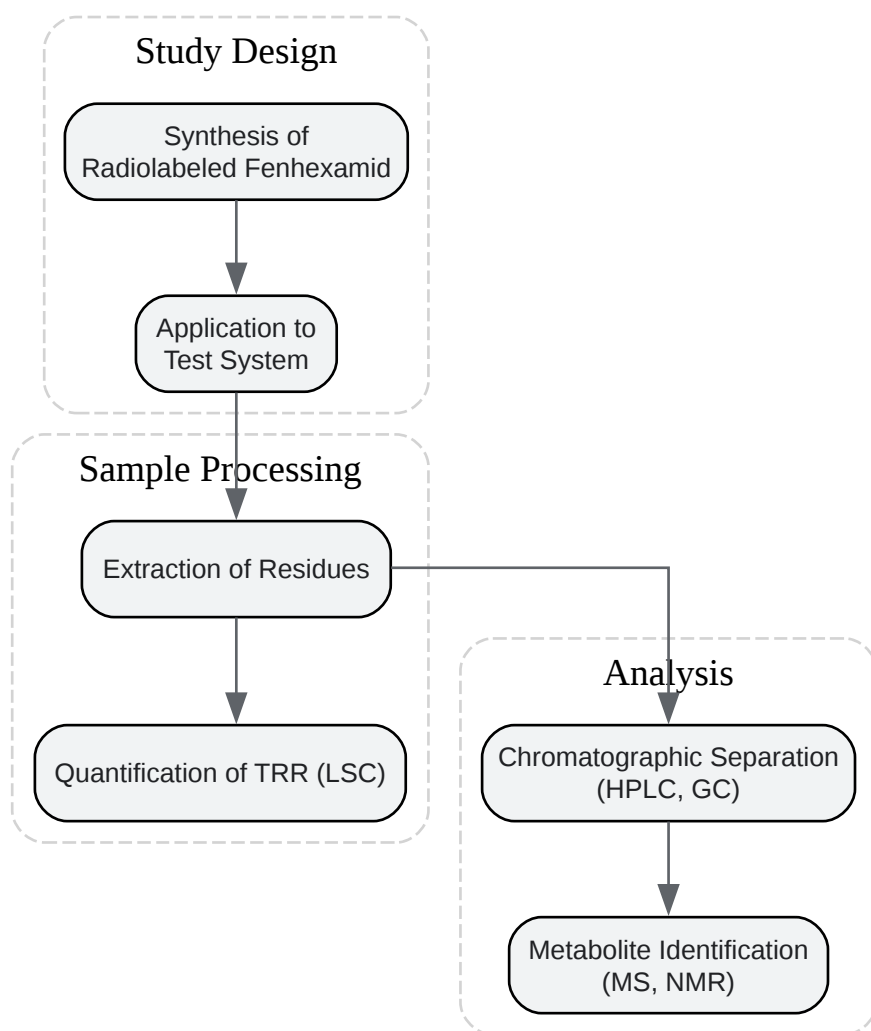
- Objective: To trace the fate of Fenhexamid in biological systems.
- Methodology:
 - Synthesis of radiolabeled Fenhexamid, typically with ^{14}C in the phenyl ring ([phenyl-UL- ^{14}C]fenhexamid).

- Application of the radiolabeled compound to the test system (e.g., plants, animals).
- Incubation or exposure period under controlled conditions.
- Extraction of residues from the matrix (e.g., plant tissue, animal excreta) using appropriate solvents.
- Quantification of total radioactive residue (TRR) using liquid scintillation counting (LSC).
- Chromatographic separation of the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Identification and characterization of metabolites using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Residue Determination

- Objective: To quantify the levels of Fenhexamid and its metabolites in various matrices.
- Methodology (General):
 - Extraction: Residues are extracted from the sample matrix (e.g., fruits, soil, water) using a suitable solvent (e.g., acetone, acetonitrile).
 - Clean-up: The extract is purified to remove interfering substances using techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).
 - Analysis: The purified extract is analyzed using:
 - HPLC with UV or Mass Spectrometric Detection (LC-MS/MS): A common and sensitive method for the analysis of Fenhexamid and its polar metabolites.
 - GC with Electron Capture Detection (GC-ECD) or Mass Spectrometric Detection (GC-MS): Suitable for the analysis of the parent compound and less polar metabolites, often after a derivatization step.

The following diagram outlines a general workflow for a Fenhexamid metabolism study.



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General workflow for Fenhexamid metabolism studies.

Toxicological Profile

Fenhexamid generally exhibits low acute toxicity.[6] The toxicological profile of its major metabolites is considered to be similar to or less toxic than the parent compound. A summary of toxicological data for Fenhexamid is presented in Table 2.

Table 2: Summary of Toxicological Data for Fenhexamid

Endpoint	Value	Species	Reference
Acute Oral LD ₅₀	> 5000 mg/kg bw	Rat	[6]
Acute Dermal LD ₅₀	> 5000 mg/kg bw	Rat	[6]
Acute Inhalation LC ₅₀	> 5.06 mg/L	Rat	[6]
Carcinogenicity	Not likely to be carcinogenic to humans	-	[6]
Genotoxicity	Not genotoxic	-	[6]
Acceptable Daily Intake (ADI)	0.2 mg/kg bw/day	-	[6]

Conclusion

The metabolism of Fenhexamid is well-characterized and proceeds primarily through hydroxylation of the cyclohexyl ring and subsequent conjugation. The parent compound is often the major residue component. The compound "**Fenhexamid-5-hexenoic acid**" is not a known metabolite based on current scientific evidence and appears to be a synthetic derivative. This technical guide provides a comprehensive overview of the established biotransformation of Fenhexamid, which is essential for informed risk assessment and regulatory decisions.

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